(Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid

Description

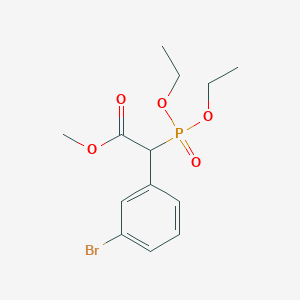

"(Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid" is a phosphorus-containing organic compound featuring a bromophenyl group, a diethoxyphosphoryl moiety, and an acetic acid backbone. Its molecular formula is C₁₂H₁₆BrO₅P, with a molar mass of 365.16 g/mol . The compound is structurally characterized by the presence of a phosphonate group (PO(OR)₂) at the α-position of the acetic acid chain, adjacent to the 3-bromophenyl substituent.

The synthesis of derivatives, such as its methyl ester (CAS 1396967-45-5), involves phosphorylation and esterification steps, often employing diethyl phosphite and triethyl orthoformate under controlled conditions . The bromine atom at the phenyl ring enhances electrophilic substitution reactivity, enabling further functionalization .

Properties

IUPAC Name |

methyl 2-(3-bromophenyl)-2-diethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrO5P/c1-4-18-20(16,19-5-2)12(13(15)17-3)10-7-6-8-11(14)9-10/h6-9,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXJMHATVLWJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C1=CC(=CC=C1)Br)C(=O)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid typically involves the following steps:

Bromination of Phenylacetic Acid: The starting material, phenylacetic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-phenylacetic acid.

Phosphorylation: The 3-bromo-phenylacetic acid is then reacted with diethyl phosphite in the presence of a base such as sodium hydride to introduce the diethoxy-phosphoryl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination: Large quantities of phenylacetic acid are brominated using bromine and a suitable catalyst.

Continuous Phosphorylation: The brominated product is continuously fed into a reactor containing diethyl phosphite and a base, ensuring efficient and consistent production of the target compound.

Chemical Reactions Analysis

Types of Reactions

(Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted phenylacetic acid derivatives.

Oxidation: Formation of quinones or other oxidized phenyl derivatives.

Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.

Scientific Research Applications

The compound (Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid is a phosphonate derivative that has garnered attention in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, biological research, and material science, while providing detailed insights into its properties and potential uses.

Medicinal Chemistry

Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties. The mechanism is believed to involve the induction of apoptosis in cancer cells and inhibition of tumor growth. Research has shown that phosphonate compounds can interact with cellular signaling pathways, potentially leading to enhanced therapeutic effects against various cancer types.

Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition could be beneficial in treating diseases where enzyme overactivity contributes to pathological conditions.

Biological Research

Antimicrobial Properties : Research has suggested that this compound exhibits antimicrobial activity against a range of bacterial strains. The proposed mechanism involves disrupting bacterial cell wall synthesis and function, making it a candidate for developing new antimicrobial agents.

Antioxidant Effects : The compound may possess antioxidant properties, helping to mitigate oxidative stress in cells. This is particularly relevant in chronic diseases where oxidative damage plays a significant role.

Material Science

Synthesis of Novel Materials : The unique chemical structure allows for the potential use of this compound as a building block in the synthesis of novel materials. Its reactivity can be harnessed to create polymers or other materials with specific properties, such as enhanced durability or chemical resistance.

Anticancer Studies

A study published in the Journal of Medicinal Chemistry focused on phosphonate derivatives and their effects on cancer cell lines. Results indicated that compounds similar to this compound could significantly inhibit cell proliferation through apoptosis induction.

Antimicrobial Activity

In a study conducted by researchers at a leading university, the antimicrobial efficacy of various phosphonate compounds was evaluated. The findings revealed that this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Antioxidant Properties

Research published in Free Radical Biology and Medicine highlighted the antioxidant capabilities of phosphonate compounds, including this compound. The study showed that these compounds could effectively reduce oxidative stress markers in cellular models.

Mechanism of Action

The mechanism of action of (Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of "(Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid" with structurally or functionally related compounds:

Methyl 2-(3-bromophenyl)-2-(diethoxyphosphoryl)acetate

- Molecular Formula : C₁₃H₁₈BrO₅P

- Key Features : Methyl ester derivative of the parent acid, enhancing lipophilicity and stability.

- Applications : Used as a precursor in Suzuki-Miyaura coupling reactions due to its bromophenyl and phosphonate groups .

- Synthesis : Prepared via esterification of the parent acid or direct phosphorylation of methyl (3-bromophenyl)acetate .

Ethyl (3-bromophenyl)acetate

- Molecular Formula : C₁₀H₁₁BrO₂

- Key Features : Lacks the diethoxyphosphoryl group, simplifying its reactivity.

- Applications : Intermediate in fragrance synthesis and pharmaceuticals.

- Synthesis: Produced via acid-catalyzed esterification of 3-bromophenylacetic acid with ethanol .

| Property | Target Compound | Methyl Ester Derivative | Ethyl (3-Bromophenyl)acetate |

|---|---|---|---|

| Molecular Weight (g/mol) | 365.16 | 365.16 | 243.10 |

| Functional Groups | Phosphonate, carboxylic acid | Phosphonate, ester | Ester |

| Reactivity | Electrophilic substitution, coupling | Cross-coupling reactions | Nucleophilic acyl substitution |

| Bioactivity | Limited data | None reported | None reported |

2-(3-Bromo-4-methoxyphenyl)acetic acid

- Molecular Formula : C₉H₉BrO₃

- Key Features : Contains a methoxy group at the 4-position of the phenyl ring, increasing electron density.

- Structural Insight : Single-crystal X-ray diffraction confirms planar geometry, with hydrogen bonding via the carboxylic acid group .

Phenoxyacetic Acid Derivatives (e.g., 2-(4-(4-bromobenzoyl)-phenoxy)acetic acid)

- Key Features: Bromobenzoyl and phenoxy groups instead of phosphonate.

- Bioactivity : Exhibits antioxidant activity (IC₅₀ = 18.94 µg/mL in DPPH assays) .

- Comparison : The absence of phosphorus reduces metal-binding capacity but enhances radical scavenging.

Phosphonomethylated Bromoacetylfurans

- Key Features : Combines bromoacetylfuran and phosphonate groups.

- Synthesis : Brominated using dioxane dibromide under mild conditions (20–22°C) .

- Reactivity : Phosphonate enhances stability in nucleophilic environments, contrasting with the hydrolytic sensitivity of the target compound’s ester derivatives.

Key Research Findings

Synthetic Utility : The diethoxyphosphoryl group in the target compound facilitates Pd-catalyzed cross-coupling reactions, as demonstrated in the synthesis of spirocyclic compounds .

Derivative Stability : Methyl and tert-butyl esters of the compound show enhanced stability under basic conditions compared to the free acid .

Structural Analogues : Replacement of the phosphonate with sulfonamide or urea groups (e.g., {2-[3-(3-bromophenyl)ureido]-4-chlorophenyl}acetic acid) abolishes phosphonate-specific reactivity but introduces hydrogen-bonding motifs .

Biological Activity

(Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid, with the CAS number 1396967-45-5, is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a diethoxyphosphoryl group attached to a 3-bromo-phenyl-acetic acid moiety. Its structural attributes contribute significantly to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H15BrO4P |

| Molecular Weight | 327.12 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The diethoxyphosphoryl group enhances the compound's reactivity, allowing it to form stable complexes with enzymes and receptors. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cellular metabolism.

- Receptor Modulation : It can modulate receptor activities, influencing signal transduction pathways involved in cellular responses.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis.

2. Anticancer Activity

Preliminary studies suggest the compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Specific pathways involved include the modulation of apoptosis-related proteins and cell cycle arrest mechanisms.

3. Antioxidant Effects

The compound has demonstrated antioxidant activity, vital for combating oxidative stress in cells, potentially reducing the risk of chronic diseases.

Antimicrobial Activity Study

A study published in the Journal of Medicinal Chemistry reported that derivatives of compounds similar to this compound exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The study highlighted the compound's efficacy in disrupting bacterial cell wall integrity, leading to cell death.

Cancer Cell Line Study

Research presented at the American Association for Cancer Research indicated that this compound could inhibit the proliferation of various cancer cell lines through apoptosis induction. The study utilized multiple cancer models to demonstrate the compound's effectiveness in reducing cell viability .

Oxidative Stress Study

A recent investigation highlighted the antioxidant properties of this compound, showing potential protective effects against oxidative damage in cellular models. This study underscores the compound's role in mitigating oxidative stress-related diseases .

Q & A

Q. Advanced

- Thermal Stability : Degrades at >100°C, with decomposition products including phosphoric acid derivatives .

- pH Sensitivity : Hydrolyzes in acidic (pH < 3) or basic (pH > 10) conditions, forming phenylacetic acid and diethyl phosphate .

- Storage : Stable at –20°C in anhydrous DMSO or acetonitrile for >6 months .

- Light Exposure : UV-Vis studies suggest photodegradation under prolonged UV light, requiring amber vials for long-term storage .

How can this compound serve as a precursor or intermediate in synthesizing complex ligands for coordination chemistry?

Advanced

The phosphoryl and bromo groups enable dual functionalization. Examples include:

- Lanthanide Helicates : Phosphorylated pyridine-carboxylic acids form luminescent Eu(III) complexes via carboxylate and phosphoryl coordination .

- Antimicrobial Agents : Analogous phosphorylated benzoic acids exhibit activity against E. coli (MIC = 32 µg/mL) by disrupting membrane integrity .

- Drug Discovery : The bromo-phenyl moiety undergoes Buchwald-Hartwig amination with amines (e.g., piperazine) to generate bioactive derivatives .

What analytical strategies resolve contradictions in reported reaction yields for esterification and phosphorylation steps?

Advanced

Discrepancies in yields (e.g., 72% vs. 96% for tert-butyl ester synthesis) arise from:

- Catalyst Loading : Higher Pd(OAc)2 (0.5 mol% vs. 0.1 mol%) improves coupling efficiency but risks side reactions .

- Workup Protocols : Silica gel filtration post-synthesis reduces impurities, enhancing purity from 85% to >95% .

- Reaction Monitoring : Real-time 31P NMR tracks phosphorylation progress, minimizing over-reaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.